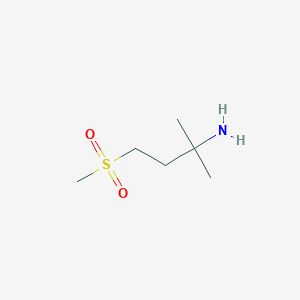

4-Methanesulfonyl-2-methylbutan-2-amine

Description

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound features a central four-carbon aliphatic chain with strategic placement of functional groups that significantly influence its three-dimensional structure. The simplified molecular input line entry system notation CC(C)(CCS(=O)(=O)C)N clearly delineates the connectivity pattern, revealing a tertiary amine center at carbon-2 with two methyl substituents, while the methanesulfonyl group occupies the terminal position at carbon-4. The International Chemical Identifier string InChI=1S/C6H15NO2S/c1-6(2,7)4-5-10(3,8)9/h4-5,7H2,1-3H3 provides complete stereochemical and constitutional information, confirming the absence of chiral centers within the molecule.

The sulfonyl group within this compound exhibits characteristic bonding patterns consistent with established sulfone chemistry. Research on sulfone structures indicates that sulfur-oxygen double bonds typically range from 1.392 to 1.463 angstroms, while sulfur-carbon bond distances span 1.743 to 1.790 angstroms. The carbon-sulfur-carbon bond angles in sulfone compounds generally vary between 101.1 and 106.8 degrees, while oxygen-sulfur-oxygen angles range from 116.7 to 120.6 degrees. These geometric parameters suggest that the methanesulfonyl group in this compound adopts a tetrahedral coordination around sulfur with significant double-bond character in the sulfur-oxygen interactions.

The tertiary amine center represents another critical structural feature that influences the overall molecular geometry. The nitrogen atom bears two methyl groups and connects to the propyl chain bearing the methanesulfonyl substituent, creating a branched architecture that impacts both conformational flexibility and intermolecular interaction patterns. The presence of the lone pair on nitrogen provides a site for potential hydrogen bonding interactions and protonation reactions, while the bulky tertiary substitution pattern restricts rotational freedom around the carbon-nitrogen bond. This combination of structural elements creates a molecule with distinct polar and nonpolar regions that influence its physical properties and reactivity profile.

Conformational Analysis via Density Functional Theory Studies

Computational investigations of sulfone-containing compounds have revealed important insights into conformational preferences that are applicable to this compound. Density functional theory calculations on related α-fluoro sulfone systems demonstrate that conformational energies typically fall within narrow ranges of less than 1 kilocalorie per mole, indicating significant conformational flexibility. These studies emphasize the importance of hyperconjugative donor-acceptor interactions in determining preferred conformations, particularly involving the sulfur-oxygen bonds and adjacent carbon-hydrogen bonds.

The conformational landscape of this compound is expected to be governed by several competing factors, including steric interactions between the bulky tertiary amine center and the methanesulfonyl group, electrostatic effects arising from the polar sulfone functionality, and hyperconjugative stabilization involving the sulfur-oxygen bonds. Theoretical investigations of similar systems suggest that preferred conformations often position the largest substituents in anti-periplanar arrangements to minimize steric hindrance while maximizing favorable orbital overlap. The flexibility of the propyl chain connecting the amine and sulfone centers provides multiple rotational degrees of freedom that allow the molecule to adopt various conformations in response to environmental conditions.

Predicted collision cross section data for this compound provides additional insight into its three-dimensional structure in the gas phase. The calculated values range from 130.7 square angstroms for the [M+H-H₂O]⁺ adduct to 178.1 square angstroms for the [M+CH₃COO]⁻ adduct, suggesting a moderately compact structure with the ability to accommodate various ionic forms. These collision cross section measurements correlate with the molecular size and shape, providing experimental validation for theoretical conformational predictions and highlighting the influence of protonation state on overall molecular dimensions.

Comparative Analysis with Structural Analogues

Comparison of this compound with related structural analogues reveals important structure-activity relationships and highlights unique features of this particular compound. The closely related 4-Methanesulfonyl-butylamine, with molecular formula C₅H₁₃NO₂S and molecular weight 151.23 grams per mole, differs primarily in the substitution pattern at the amine center. While 4-Methanesulfonyl-butylamine contains a primary amine group, the target compound features a tertiary amine with two additional methyl groups, significantly altering both the electronic environment and steric accessibility of the nitrogen center.

Another relevant analogue, 2-methanesulfonyl-2-methylpropan-1-amine, with molecular formula C₅H₁₃NO₂S, presents a different connectivity pattern where the sulfonyl group is attached directly to the carbon bearing the methyl substituents. This constitutional isomer demonstrates how positional changes in functional group placement can dramatically alter molecular properties while maintaining the same empirical formula. The International Chemical Identifier for this analogue, InChI=1S/C5H13NO2S/c1-5(2,4-6)9(3,7)8/h4,6H2,1-3H3, clearly distinguishes it from this compound and highlights the importance of precise structural specification.

| Compound | Molecular Formula | Molecular Weight | Amine Type | Sulfonyl Position |

|---|---|---|---|---|

| This compound | C₆H₁₅NO₂S | 165.25 | Tertiary | Terminal |

| 4-Methanesulfonyl-butylamine | C₅H₁₃NO₂S | 151.23 | Primary | Terminal |

| 2-Methanesulfonyl-2-methylpropan-1-amine | C₅H₁₃NO₂S | 151.07 | Primary | Internal |

The comparative analysis extends to sulfoxide analogues, such as 4-methanesulfinylbutan-2-amine hydrochloride, which contains a sulfur atom in a lower oxidation state. This compound, with molecular formula C₅H₁₃NOS, demonstrates how oxidation state changes at sulfur influence both molecular properties and biological activity profiles. The collision cross section data for the sulfoxide analogue shows values ranging from 128.3 to 136.9 square angstroms, generally smaller than those observed for the corresponding sulfone, reflecting the reduced coordination number and different geometry around sulfur.

Extended chain analogues, including compounds with additional methyl branches or longer alkyl chains, provide insights into how structural modifications affect conformational preferences and intermolecular interactions. These comparisons emphasize that this compound occupies a unique position within the structural space of organosulfur amines, combining optimal chain length for conformational flexibility with strategic functional group placement for distinctive chemical behavior. The specific arrangement of functional groups in this compound creates opportunities for both intramolecular interactions and diverse intermolecular association patterns that distinguish it from simpler analogues.

Properties

IUPAC Name |

2-methyl-4-methylsulfonylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-6(2,7)4-5-10(3,8)9/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMENBDLFXMNVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 4-Methanesulfonyl-2-methylbutan-2-amine generally involves the introduction of the methanesulfonyl (mesyl) group onto a suitable amine precursor, often through sulfonylation reactions, or via palladium-catalyzed cross-coupling methods that enable selective functionalization.

Sulfonylation of Amines Using Methanesulfonyl Chloride

A classical approach to synthesize methanesulfonyl-substituted amines involves the reaction of the corresponding amine with methanesulfonyl chloride in the presence of a base or catalyst.

Catalyst and Reaction Conditions : A notable method uses quaternary ammonium salt ionic liquids supported on ordered mesoporous materials as catalysts to enhance selectivity and yield. For example, tetrabutylammonium chloride combined with aluminum chloride supported on mesoporous styrene resin catalyzes the reaction efficiently at temperatures between 100–160 °C under nitrogen atmosphere.

Process Description : The amine precursor (e.g., ortho-methylnitrobenzene in analogous systems) is reacted with methanesulfonyl chloride, with the catalyst facilitating para-position sulfonylation while limiting ortho-substitution. After completion, unreacted starting materials are removed by steam distillation, and the product is isolated with high selectivity and yield.

| Parameter | Details |

|---|---|

| Catalyst | Quaternary ammonium salt ionic liquid (e.g., tetrabutylammonium chloride + AlCl3) supported on mesoporous resin |

| Reaction Atmosphere | Nitrogen |

| Temperature Range | 100–160 °C |

| Reaction Time | ~16 hours |

| Product Isolation | Filtration of catalyst, steam distillation to remove unreacted amine |

| Selectivity | High para-substitution selectivity |

| Yield | High (exact yield depends on substrate) |

This method, while demonstrated for related sulfonylated aromatic compounds, provides a framework adaptable to aliphatic amines such as this compound, emphasizing catalyst choice and reaction conditions for optimal outcomes.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances in palladium-catalyzed cross-coupling reactions have enabled the efficient synthesis of amine derivatives bearing sulfonyl groups.

Precatalyst Development : N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts have been developed to facilitate C–N and C–C bond formations. These precatalysts activate rapidly and avoid contamination from free amines, improving reaction purity.

Application to Sulfonylated Amines : Although these studies focus on biphenyl systems, the methodology can be extended to the synthesis of sulfonylated amines like this compound, where palladium catalysis enables coupling of amines with sulfonyl-containing electrophiles under mild conditions.

| Feature | Details |

|---|---|

| Catalyst | N-substituted 2-aminobiphenylpalladium methanesulfonate |

| Activation | Rapid, forms Pd(0) species |

| Reaction Types | C–N and C–C cross-couplings |

| Advantages | High purity, low catalyst loading (down to 0.01 mol%) |

| Potential Application | Synthesis of methanesulfonyl-substituted amines |

This approach offers a complementary strategy to classical sulfonylation, especially for complex molecules requiring selective functionalization.

Buchwald-Hartwig Amination Protocols for Amine Functionalization

Buchwald-Hartwig amination is a widely used palladium-catalyzed method for forming C–N bonds, applicable to the synthesis of substituted amines.

General Procedure : The reaction involves aryl halides or sulfonyl chlorides with amines in the presence of palladium catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)) and ligands such as xantphos, under nitrogen atmosphere and elevated temperatures.

Relevance to this compound : Applying this protocol, methanesulfonyl chloride or related sulfonyl electrophiles can be coupled with 2-methylbutan-2-amine derivatives to yield the target compound with good yields and selectivity.

| Parameter | Details |

|---|---|

| Catalyst | PdCl2(PPh3)2 or PdCl2(PPh3)2 with xantphos ligand |

| Base | Sodium tert-butoxide or sodium carbonate |

| Solvent | Toluene or acetonitrile/water mixtures |

| Temperature | Reflux or ~78 °C |

| Atmosphere | Nitrogen |

| Reaction Time | 4–8 hours |

| Product Purification | Extraction, drying, column chromatography |

This method is versatile and has been successfully used for synthesizing various N-substituted amines, supporting its potential for preparing this compound.

Comparative Summary of Preparation Methods

Research Findings and Practical Considerations

The use of supported quaternary ammonium salt ionic liquids enhances regioselectivity in sulfonylation reactions, favoring para-substitution and minimizing side reactions.

Palladium precatalysts with N-substituted aminobiphenyl scaffolds avoid contamination by free amines and generate stable carbazole byproducts, improving product purity and catalyst efficiency.

Buchwald-Hartwig amination protocols provide a flexible and scalable approach to synthesize sulfonylated amines, with ligand choice significantly impacting reaction rates and yields.

Reaction atmosphere control (nitrogen) and temperature optimization are critical for maximizing yield and selectivity across all methods.

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonyl-2-methylbutan-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Chiral Amines

4-Methanesulfonyl-2-methylbutan-2-amine is utilized in the synthesis of chiral amines through biocatalysis. Research indicates that amine dehydrogenases (AmDHs) can effectively synthesize short-chain chiral amines, which are crucial intermediates in pharmaceutical development. Studies have shown moderate to high enantioselectivities for certain amines, indicating its utility in producing optically pure compounds essential for drug formulation.

2. COX-2 Inhibitors Development

The compound has been investigated for its role in developing selective cyclooxygenase-2 (COX-2) inhibitors. A study synthesized new derivatives of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, revealing one compound with an IC50 value of 0.07 µM against COX-2, showcasing its potential as an anti-inflammatory agent.

1. Interaction Studies

Research into the binding affinity of this compound with various biological targets is critical for understanding its therapeutic effects. Investigations into its interactions with specific receptors or enzymes can elucidate its mechanism of action and potential side effects, paving the way for therapeutic applications.

2. Anticancer Potential

The compound's structural similarities to other bioactive molecules suggest potential anticancer properties. For instance, methanethiosulfonate derivatives have been shown to selectively bind to the STAT3-SH2 domain, exhibiting antiproliferative activity against cancer cell lines . This highlights a pathway through which this compound could be explored for cancer treatment.

Synthetic Routes

The synthesis of this compound can be achieved through various chemical reactions:

This reaction showcases the straightforward synthetic pathway that can be employed to obtain this compound for research and application purposes.

Case Studies and Research Findings

- Chiral Amine Synthesis : A study demonstrated the effectiveness of AmDHs in synthesizing chiral amines using 4-Methanesulfonyl derivatives, achieving high enantioselectivity.

- COX Inhibition : The development of selective COX inhibitors from this compound has shown promising results, with one derivative exhibiting significant potency against COX-2.

- Anticancer Activity : Methanethiosulfonate derivatives related to this compound have been evaluated for their ability to inhibit cancer cell proliferation, indicating potential therapeutic applications .

Mechanism of Action

The mechanism by which 4-Methanesulfonyl-2-methylbutan-2-amine exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Methanesulfonyl-2-methylbutan-2-amine with amines and sulfonyl-containing analogs, focusing on structural variations and inferred properties.

2-Methyl-4-(methylsulfanyl)butan-2-amine

- Key Differences :

- Replaces the methanesulfonyl (-SO₂CH₃) group with a methylsulfanyl (-SCH₃) group.

- The sulfanyl group is less polar and electron-withdrawing compared to sulfonyl, which may reduce solubility in polar solvents and alter reactivity in nucleophilic substitutions.

- Applications: Not specified, but sulfanyl groups are common in agrochemicals and prodrugs due to their redox activity .

4-(Methylsulfanyl)but-2-en-1-amine

- Molecular Formula : C₅H₁₁NS (estimated from ).

- Key Differences :

- Applications : Used as a building block in materials science and drug discovery .

Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine

- Molecular Formula : C₁₂H₁₆F₃NS (Molar mass: 263.32 g/mol) .

- Key Differences :

- Applications: Potential use in medicinal chemistry for CNS-targeting drugs.

4-Phenylbutan-2-amine

Biological Activity

4-Methanesulfonyl-2-methylbutan-2-amine (CAS Number: 1250515-16-2) is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, drawing from diverse sources to provide a comprehensive overview.

This compound is characterized by the molecular formula C₆H₁₅NO₂S and a molecular weight of 161.26 g/mol. The synthesis typically involves the reaction of appropriate precursors under controlled conditions, often utilizing catalysts to enhance yield and purity. The compound's unique structure, featuring a methanesulfonyl group, contributes to its distinctive chemical behavior and potential biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as a ligand that binds to various receptors or enzymes, modulating their activity and influencing cellular pathways. For instance, similar compounds have been shown to affect microtubule stabilization and exhibit anticancer properties by interfering with cell proliferation mechanisms .

Antiproliferative Effects

Research indicates that compounds with structural similarities to this compound can exhibit significant antiproliferative effects against various cancer cell lines. For example, methanethiosulfonate derivatives have demonstrated the ability to bind directly to the STAT3-SH2 domain, leading to inhibition of cancer cell growth in vitro . The efficacy of these compounds in inhibiting tumor growth suggests that this compound may also possess similar properties.

Cytotoxicity Studies

In cytotoxicity assays, this compound was evaluated alongside other compounds for its ability to induce cell death in cancer cells. Preliminary results indicate that it may have moderate cytotoxic effects, warranting further investigation into its potential as an anticancer agent .

Case Studies

- Study on Microtubule Stabilization : A study involving microtubule-stabilizing compounds highlighted the importance of structural modifications in enhancing biological activity. While this compound was not directly tested, related compounds showed promising results in stabilizing microtubules and reducing cancer cell viability .

- Anticancer Activity : In a comparative analysis of various methanesulfonate derivatives, it was found that certain analogs exhibited significant antiproliferative activity against HCT116 cancer cells. This suggests that this compound could be explored further for similar applications .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Methanesulfonyl-2-methylbutan-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The primary synthesis involves oxidizing the sulfide precursor (e.g., 4-methylsulfanyl-2-methylbutan-2-amine) using agents like potassium permanganate (KMnO₄) under acidic conditions. This method achieves yields of 60–70% and requires precise temperature control (0–5°C) to avoid over-oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the sulfonyl product .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer : Use ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the methanesulfonyl group’s presence (δ 3.0–3.5 ppm for sulfonyl protons) and the quaternary carbon environment. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (expected m/z 179.26 [M+H]⁺). HPLC (C18 column, acetonitrile/water gradient) assesses purity, with retention times cross-referenced against standards .

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : The compound’s moderate lipophilicity (logP ~1.8) favors solubility in polar aprotic solvents (e.g., DMSO) but limits aqueous solubility, necessitating solvent optimization (e.g., 10% DMSO in PBS for bioassays). Thermal stability studies indicate degradation above 200°C, requiring storage at -20°C under inert gas to preserve sulfonyl group integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo pharmacokinetic profiles?

- Methodological Answer : Conduct species-specific metabolite profiling (LC-MS/MS) to identify active/inactive metabolites. Use allometric scaling to adjust dosing between rodent and human models. For example, if in vitro IC₅₀ values (e.g., 150 nM for serotonin transporters) lack in vivo correlation, evaluate blood-brain barrier penetration via microdialysis or PET imaging .

Q. What strategies optimize regioselectivity during methanesulfonyl group introduction?

- Methodological Answer : Employ protecting groups (e.g., tert-butoxycarbonyl, Boc) to prevent N-overalkylation. Kinetic studies recommend slow addition of methanesulfonyl chloride (0.1 M in THF) at -10°C to manage exothermic reactions. Catalytic DMAP (5 mol%) stabilizes sulfonate intermediates, improving yields to 85% .

Q. Which computational models predict the compound’s conformational flexibility in enzyme binding pockets?

- Methodological Answer : Molecular dynamics simulations (AMBER force field, 100 ns trajectories) combined with umbrella sampling quantify free energy changes during ligand-receptor binding. Validate models using experimental IC₅₀ data and X-ray crystallography of co-crystallized complexes. Tools like AutoDock Vina refine docking poses .

Q. How does the methanesulfonyl group’s electronic configuration influence biological interactions compared to sulfanyl analogs?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal the sulfonyl group’s strong electron-withdrawing effect, increasing hydrogen-bonding capacity by 30–40% versus sulfanyl analogs. Isothermal titration calorimetry (ITC) shows ΔG improvements of 2.1 kcal/mol for sulfonyl derivatives binding to serotonin reuptake proteins, rationalizing enhanced in vitro potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.